3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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Overview
Description
3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide core, substituted with ethoxy and fluoro groups, and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, ethoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonation: The amino group is sulfonated to form the benzenesulfonamide core.
Fluorination: Introduction of the fluoro group is achieved through electrophilic aromatic substitution.
Piperidinyl Substitution: Finally, the piperidinyl moiety is introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with varied functional groups.
Scientific Research Applications
3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound may interact with other molecular pathways, depending on its specific functional groups and substitutions.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- 3-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- 3-ethoxy-4-chloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Uniqueness
3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is unique due to the combination of its ethoxy and fluoro substituents, which can influence its chemical reactivity and biological activity. The presence of the piperidinyl moiety also adds to its distinctiveness, potentially enhancing its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMNKJCURJQDPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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